6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride
CAS No.: 1951441-98-7
Cat. No.: VC7955760
Molecular Formula: C9H13ClN2O
Molecular Weight: 200.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1951441-98-7 |
|---|---|
| Molecular Formula | C9H13ClN2O |
| Molecular Weight | 200.66 |
| IUPAC Name | 6-methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine;hydrochloride |
| Standard InChI | InChI=1S/C9H12N2O.ClH/c1-12-9-4-7-2-3-10-5-8(7)6-11-9;/h4,6,10H,2-3,5H2,1H3;1H |
| Standard InChI Key | AYHUJCKFNMLFHG-UHFFFAOYSA-N |
| SMILES | COC1=NC=C2CNCCC2=C1.Cl |
| Canonical SMILES | COC1=NC=C2CNCCC2=C1.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a fused bicyclic framework comprising a partially saturated 2,7-naphthyridine core substituted with a methoxy group at position 6. The hydrochloride salt enhances stability and solubility in aqueous systems. Key structural characteristics include:
| Property | Value |
|---|---|
| IUPAC Name | 6-methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine; hydrochloride |
| SMILES | COC1=NC=C2CNCCC2=C1.Cl |
| Canonical SMILES | COC1=NC=C2CNCCC2=C1.Cl |
| InChI Key | DHNFTRJYDIMRHS-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bond Count | 1 |
The planar aromatic region (positions 5-8) facilitates π-π interactions, while the saturated tetrahydropyridine ring (positions 1-4) introduces conformational flexibility .
Physicochemical Profile
Experimental data reveals critical properties influencing research applications:
| Parameter | Value |
|---|---|
| Melting Point | 208-210°C (decomposes) |
| Solubility | >50 mg/mL in H₂O |
| LogP (Predicted) | 1.32 ± 0.35 |
| pKa (Basic) | 4.78 ± 0.10 |
| Refractive Index | n20/D 1.612 |
The compound's zwitterionic nature at physiological pH enhances blood-brain barrier permeability, as evidenced by its calculated polar surface area of 41.5 Ų .
Synthetic Methodologies
Industrial-Scale Production
The synthesis follows a multi-step sequence optimized for yield and purity (Scheme 1):
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Iodination: 6-Methoxynicotinaldehyde undergoes directed ortho-metallation with LDA at -78°C, followed by iodine quench to yield 4-iodo-6-methoxynicotinaldehyde (87% yield) .
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Sonogashira Coupling: Palladium-catalyzed cross-coupling with trimethylsilylacetylene in THF/Et₃N (1:1) at 60°C produces 6-methoxy-4-((trimethylsilyl)ethynyl)nicotinaldehyde (91% yield) .
-
Cyclization: Ammonium hydroxide-mediated condensation in ethanol at reflux forms the 2,7-naphthyridine core (78% yield) .
-
Catalytic Hydrogenation: H₂ (50 psi) over 10% Pd/C in MeOH selectively reduces the pyridine ring (95% yield) .
-
Salt Formation: HCl gas bubbling in anhydrous ether yields the hydrochloride salt (99% purity by HPLC) .
Mechanistic Insights
Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) reveal the cyclization step proceeds via a six-membered transition state with an activation energy of 23.4 kcal/mol. The reaction exothermicity (-18.7 kcal/mol) drives high conversion efficiency .
| Concentration (μM) | Cell Viability (%) | LDH Release (U/L) |
|---|---|---|
| 0 | 41.2 ± 3.1 | 278 ± 18 |
| 10 | 67.8 ± 4.5 | 154 ± 12 |
| 50 | 89.3 ± 5.2 | 67 ± 9 |
Mechanistic studies link this effect to upregulation of Bcl-2 (4.1-fold) and suppression of caspase-3 activity (72% reduction at 50 μM) .
Industrial and Research Applications
Pharmaceutical Intermediates
Serves as key precursor for MMP inhibitors:
| Derivative | MMP-9 IC₅₀ (nM) | Selectivity Index (vs MMP-2) |
|---|---|---|
| Parent Compound | 4200 | 1 |
| Hydantoin Analog | 8.7 | 240 |
| Sulfonamide Derivative | 14.5 | 158 |
Structure-Activity Relationship (SAR) studies show C-6 methoxy substitution enhances metalloproteinase binding affinity by 2.4-log units compared to des-methoxy analogs .
Materials Chemistry
Coordination polymers synthesized via Cu(II)-mediated self-assembly exhibit remarkable gas adsorption properties:
| Gas | Surface Area (m²/g) | CO₂ Uptake (298K, 1 bar) | H₂ Storage (77K, 1 bar) |
|---|---|---|---|
| N₂ | 1120 | 4.7 mmol/g | 1.2 wt% |
| CO₂ | 980 | 8.1 mmol/g | 0.9 wt% |
The naphthyridine nitrogen atoms facilitate strong Lewis acid-base interactions with CO₂ molecules .
| Species | Route | LD₅₀ (mg/kg) | Notable Effects |
|---|---|---|---|
| Rat | Oral | 1120 | Tremors, hypoactivity |
| Mouse | i.p. | 238 | Convulsions, respiratory arrest |
Chronic exposure (28-day) at 50 mg/kg/day induces hepatic steatosis in 60% of test subjects, reversible upon cessation .
| Parameter | Specification |
|---|---|
| Storage Temp | 2-8°C under argon |
| Light Sensitivity | Amber glass containers |
| Incompatibilities | Strong oxidizers, bases |
| Disposal Method | Incineration (≥1000°C) |
Material Safety Data Sheet (MSDS) requires PPE including nitrile gloves, chemical goggles, and NIOSH-approved respirator for powder handling .
Comparative Analysis with Structural Analogs
Positional Isomers
| Property | 6-Methoxy-2,7-naphthyridine | 7-Methoxy-2,6-naphthyridine |
|---|---|---|
| LogD (pH 7.4) | 1.02 | 0.87 |
| MAO-A IC₅₀ | 142 nM | 890 nM |
| Thermal Stability | Decomposes >210°C | Decomposes >195°C |
The 2,7-naphthyridine isomer exhibits 6.3-fold greater MAO-A inhibition potency due to optimal methoxy group orientation in the active site .
Saturation Effects
| Parameter | Tetrahydro Derivative | Fully Aromatic Form |
|---|---|---|
| Aqueous Solubility | 58 mg/mL | 12 mg/mL |
| Protein Binding | 89% | 94% |
| Metabolic Clearance | 23 mL/min/kg | 8 mL/min/kg |
Partial saturation improves pharmacokinetic properties while maintaining target engagement .
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